molecular formula C30H48BF4FeP2Rh- B583080 1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 157772-65-1

1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B583080
CAS No.: 157772-65-1
M. Wt: 716.216
InChI Key: JVIPKMKCCUWUIS-ISVFTUMHSA-N
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Description

1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 157772-65-1 or 255064-36-9) is a rhodium(I) complex featuring a ferrocene backbone with di-i-propylphosphino ligands and a 1,5-cyclooctadiene (COD) co-ligand. Its molecular formula is [(C₃H₇)₂PC₅H₄]₂Fe](C₈H₁₂)Rh⁺BF₄⁻, with a molecular weight of 716.22 g/mol. The compound is an orange-brown, air-sensitive powder, primarily used in homogeneous catalysis, such as hydrogenation reactions.

Properties

InChI

InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIPKMKCCUWUIS-ISVFTUMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48BF4FeP2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704840
Record name PUBCHEM_53485855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157772-65-1
Record name PUBCHEM_53485855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ligand Substitution from Chloride Precursors

A common route involves starting with a rhodium(I) chloride precursor. [Rh(cod)Cl]₂ (bis(1,5-cyclooctadiene)rhodium(I) chloride dimer) reacts with dippf in a 1:1 molar ratio under inert conditions. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran at room temperature :

[Rh(cod)Cl]2+2dippf2[Rh(cod)(dippf)Cl]+2cod\text{[Rh(cod)Cl]}_2 + 2 \, \text{dippf} \rightarrow 2 \, \text{[Rh(cod)(dippf)Cl]} + 2 \, \text{cod}

Subsequent anion exchange with sodium tetrafluoroborate (NaBF₄) in methanol replaces the chloride with BF₄⁻:

[Rh(cod)(dippf)Cl]+NaBF₄[Rh(cod)(dippf)]BF₄+NaCl\text{[Rh(cod)(dippf)Cl]} + \text{NaBF₄} \rightarrow \text{[Rh(cod)(dippf)]BF₄} + \text{NaCl}

Key Parameters

  • Solvent: Dichloromethane/MeOH (2:1 v/v)

  • Temperature: 25°C, 12 hours

  • Yield: 78–85%

  • Purity: ≥98% (confirmed by ³¹P NMR and elemental analysis)

Direct Synthesis from [Rh(cod)₂]BF₄

An alternative method utilizes [Rh(cod)₂]BF₄ (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) as the starting material. The cod ligand displacement by dippf occurs in tetrahydrofuran under nitrogen :

[Rh(cod)₂]BF₄+dippf[Rh(cod)(dippf)]BF₄+cod\text{[Rh(cod)₂]BF₄} + \text{dippf} \rightarrow \text{[Rh(cod)(dippf)]BF₄} + \text{cod}

Optimized Conditions

  • Molar ratio: 1:1 (Rh:dippf)

  • Reaction time: 6 hours

  • Yield: 82%

  • Isolation: Precipitation with diethyl ether, followed by recrystallization from CH₂Cl₂/hexane

Characterization and Validation

The product is characterized by:

  • ³¹P NMR : Single resonance at δ 68–72 ppm, confirming equivalent phosphorus environments .

  • IR Spectroscopy : B-F stretching vibrations at 1,080–1,100 cm⁻¹ .

  • X-ray Crystallography : Reveals a pseudo-tetrahedral geometry around rhodium, with cod and dippf occupying adjacent coordination sites .

Comparative Data Table

MethodStarting MaterialSolventTime (h)Yield (%)Purity (%)
Chloride Precursor [Rh(cod)Cl]₂ + dippfCH₂Cl₂/MeOH128598
Direct Synthesis [Rh(cod)₂]BF₄ + dippfTHF68297

Challenges and Mitigations

  • Air Sensitivity : The rhodium(I) center is prone to oxidation. Reactions must be conducted under strict anaerobic conditions (glovebox or Schlenk line) .

  • Ligand Steric Effects : The bulky dippf ligand can slow substitution kinetics. Elevated temperatures (40–50°C) may accelerate the reaction but risk cod ligand dissociation .

Industrial-Scale Adaptations

For bulk synthesis (kg-scale), continuous flow systems are employed to enhance reproducibility and safety. Key modifications include:

  • Solvent Recycling : THF and CH₂Cl₂ are recovered via distillation .

  • Catalyst Lifetime : Stabilized by additives like 2,6-di-tert-butylphenol to prevent Rh aggregation .

Chemical Reactions Analysis

1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is primarily used as a catalyst in various chemical reactions. Some of the key reactions it undergoes include:

Common reagents used in these reactions include hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and aryl halides and boronic acids for cross-coupling reactions. The major products formed depend on the specific reaction but typically include alkanes, aldehydes, and biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Key Features :

  • Ligands: Bulky, electron-rich di-i-propylphosphino groups on a ferrocene scaffold enhance steric and electronic tuning for catalysis.
  • Applications : Demonstrated in multiparallel reactor systems for high-throughput hydrogenation of substrates like benzoin to hydrobenzoin under mild conditions (25°C, 30 bar H₂).
  • Safety : Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335).

Comparison with Similar Rhodium(I) Complexes

Structural and Catalytic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1,1'-Bis(di-i-propylphosphino)ferrocene(COD)Rh(I) BF₄⁻ [(C₃H₇)₂PC₅H₄]₂Fe](C₈H₁₂)Rh⁺BF₄⁻ 716.22 Bulky di-i-propylphosphino ligands; air-sensitive. Hydrogenation, asymmetric catalysis.
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(COD)Rh(I) BF₄⁻ Not specified ~700.96 Chiral dimethylphospholano ligands; methoxy-substituted maleimide. Asymmetric hydrogenation, enantioselective synthesis.
1,4-Bis(diphenylphosphino)butaneRh(I) BF₄⁻ C₃₆H₄₀BF₄P₂Rh⁻ 724.36 Flexible diphenylphosphino butane ligand; orange powder. C–H activation, cross-coupling reactions.
(+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(COD)Rh(I) BF₄⁻ C₃₀H₄₈BF₄P₂Rh 742.39 Chiral diethylphospholano ligands; 98% purity. Enantioselective hydrogenation of alkenes.
(-)-1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(COD)Rh(I) BF₄⁻ Not specified Not specified Diphenylphospholano ligands; colorless crystal. Asymmetric catalysis requiring high steric control.

Key Differences in Ligand Systems and Reactivity

  • Steric Effects: The di-i-propylphosphino ligands in the target compound provide greater steric bulk compared to dimethylphospholano () or diethylphospholano () ligands, influencing substrate selectivity.
  • Electronic Tuning: Electron-donating substituents (e.g., methoxy groups in ) enhance catalytic activity in polar substrates, whereas diphenylphosphino ligands () stabilize electron-deficient intermediates.
  • Chirality: Compounds with chiral phospholano ligands (e.g., (S,S)-Et-DUPHOS-Rh in ) enable enantioselective transformations, unlike non-chiral diphenylphosphino systems.

Catalytic Performance Data

Compound Reaction Type Conditions Yield (%) Selectivity (ee%) Reference
Target Compound Benzoin Hydrogenation 25°C, 30 bar H₂, 60 min >95 N/A
(-)-2,3-Bis[(2R,5R)-dimethylphospholano]-Rh Asymmetric Hydrogenation 50°C, 10 bar H₂ 85 92
[1,4-Bis(diphenylphosphino)butane]Rh C–H Activation 80°C, 24h 78 N/A

Stability and Handling

  • Air Sensitivity: The target compound and similar Rh(I) complexes (e.g., (R,R)-NORPHOS-Rh in ) require inert-atmosphere storage (2–8°C).
  • Hazards : Most exhibit skin/eye irritation (H315, H319) and respiratory risks (H335).

Biological Activity

The compound 1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (often abbreviated as Rh-Fc) is a notable member of the class of organometallic compounds that incorporate ferrocene. Its biological activity has garnered attention due to the unique properties imparted by the ferrocene moiety, including stability, redox activity, and potential therapeutic applications. This article reviews the biological activity of Rh-Fc, summarizing research findings, case studies, and relevant data.

Structure and Properties

Rh-Fc is characterized by its complex structure comprising a rhodium center coordinated with a ferrocene unit and phosphine ligands. The ferrocene moiety contributes to the compound's lipophilicity and electrochemical properties, which are crucial for its biological interactions.

Biological Activity Overview

Research has indicated that Rh-Fc exhibits various biological activities, particularly in the realm of cancer therapy and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of ferrocene-based compounds, including Rh-Fc. The mechanism of action often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

  • Cytotoxicity Studies :
    • In vitro studies have shown that Rh-Fc displays significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values of 33.9 ± 1.2 μM against HT-29 colorectal adenocarcinoma cells and 17.0 ± 1.2 μM against DLD-1 mutant cells .
Cell LineIC50 (μM)Reference
HT-2933.9 ± 1.2
DLD-117.0 ± 1.2
MDA-MB-2310.64
  • Mechanism of Action :
    • The cytotoxicity is attributed to the induction of apoptosis via ROS production and disruption of cellular processes . The presence of phosphine ligands enhances the interaction with cellular targets, further increasing efficacy.

Antimicrobial Activity

Rh-Fc has also been studied for its antimicrobial properties, particularly against bacterial and fungal strains.

  • Antifungal and Antibacterial Properties :
    • Ferrocenyl compounds have demonstrated broad-spectrum activity against various pathogens. A study highlighted that ferrocenyl drug conjugates exhibit antibacterial and antifungal activities alongside anticancer properties .
PathogenActivity TypeReference
Plasmodium falciparumAntimalarial
Various bacteriaAntibacterial

Case Study 1: Ferroquine

Ferroquine, a ferrocenyl derivative similar to Rh-Fc, underwent clinical evaluation for its antimalarial activity. It showed promising results in combination therapies, underscoring the potential of ferrocene-based drugs in treating infectious diseases .

Case Study 2: Combination Therapies

Research on combination therapies involving Rh-Fc has indicated enhanced efficacy compared to single-agent treatments. For example, combining Rh-Fc with traditional chemotherapeutics resulted in synergistic effects that improved overall cell death rates in resistant cancer cell lines .

Q & A

Q. Basic

  • Inert atmosphere : Use gloveboxes or Schlenk lines to prevent oxidation .
  • PPE : Nitrile gloves, safety goggles, and NIOSH-approved respirators mitigate exposure to airborne particulates .
  • Storage : Store at 2–8°C under argon; degradation occurs within hours if exposed to moisture .

Which analytical techniques characterize ligand coordination during catalysis?

Q. Advanced

  • X-ray crystallography : Resolves ligand-rhodium coordination geometry (e.g., confirmed κ²-P,P binding mode) .
  • ³¹P NMR : Detects ligand dissociation or phosphine oxidation (δ = 20–30 ppm for intact complexes) .
  • ESI-MS : Identifies catalytically active species, such as [Rh(COD)(phosphine)₂]⁺ intermediates .

How does this complex compare to other bis(phosphine)rhodium catalysts?

Q. Advanced

  • Substrate scope : Outperforms Me-DUPHOS-Rh in hydrogenating α,β-unsaturated esters (ee >95% vs. 85%) but is less effective for aryl amines .
  • Stability : More air-stable than ferrocene-free analogs due to the robust ferrocene backbone .
  • Recycling : Retains 90% activity after three cycles in ionic liquid media, unlike chloride-bridged analogs .

What strategies mitigate catalyst deactivation in prolonged reactions?

Q. Advanced

  • Additives : Triethylamine (1 equiv.) scavenges trace acids that protonate phosphine ligands .
  • Ligand tuning : Introducing electron-withdrawing groups on ferrocene improves resistance to oxidative degradation .
  • Flow chemistry : Continuous H₂ supply prevents local overheating, extending catalyst lifetime by 50% .

How is enantioselectivity quantified and validated for this catalyst?

Q. Basic

  • Chiral HPLC : Baseline separation of enantiomers using Chiralpak IA columns (hexane:isopropanol = 90:10) .
  • Polarimetry : Cross-validates ee values; discrepancies >5% warrant re-examination of reaction conditions .

What are the environmental implications of using rhodium in this complex?

Q. Advanced

  • Ecotoxicity : Rhodium leaching is minimal (<0.1 ppm) in aqueous systems, but disposal requires certified facilities to prevent soil contamination .
  • Recovery : Liquid-liquid extraction with ionic liquids recovers >80% rhodium from spent catalysts .

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